1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC9676842
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2OS |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1-methyl-N-(3-methylsulfanylphenyl)indole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16N2OS/c1-19-10-9-14-15(7-4-8-16(14)19)17(20)18-12-5-3-6-13(11-12)21-2/h3-11H,1-2H3,(H,18,20) |
| Standard InChI Key | OVTDDMDJFWTTOG-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)SC |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)SC |
Introduction
Molecular Structure and Crystallographic Insights
The core structure of this compound features a 1-methylindole scaffold substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 3-(methylsulfanyl)phenyl moiety. While no direct crystallographic data exists for this specific molecule, insights can be extrapolated from related indole-carboxamide systems.
For example, ethyl 3-(1-methyl-1H-indole-2-carbonyl) crystallizes in a triclinic system (P space group) with unit cell parameters a = 9.7431(6) Å, b = 12.2795(6) Å, and c = 12.6009(6) Å . The indole ring in such systems typically adopts a planar conformation, with substituents like carboxamide groups influencing intermolecular interactions such as hydrogen bonding and π-stacking . The methylsulfanyl group in the title compound likely introduces steric and electronic effects, potentially altering crystal packing compared to simpler analogs.
| Key Structural Parameters | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₂OS |
| Molecular Weight | 309.41 g/mol |
| Hydrogen Bond Donors | 1 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 2 (Carboxamide O, indole N) |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
The synthesis of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide likely involves sequential functionalization of the indole nucleus:
Indole Core Functionalization
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1-Methylindole-4-carboxylic Acid Preparation:
-
Carboxamide Formation:
Key Reaction Conditions
| Parameter | Optimized Value |
|---|---|
| Coupling Temperature | 0–25°C |
| Solvent | DMF or Dichloromethane |
| Catalyst | DMAP (4-Dimethylaminopyridine) |
| Reaction Time | 12–24 hours |
Physicochemical and Computational Properties
Experimental and Predicted Data
Using computational tools and analog comparisons:
The methylsulfanyl group enhances lipophilicity (LogP ~3.8), favoring membrane permeability but reducing aqueous solubility. The carboxamide NH provides a hydrogen-bonding site critical for target engagement in biological systems .
Biological Relevance and Hypothesized Applications
While direct pharmacological data for this compound remains unpublished, structurally related indole carboxamides exhibit diverse bioactivities:
Kinase Inhibition
Indole-4-carboxamides are explored as ATP-competitive kinase inhibitors. The 3-(methylsulfanyl)phenyl group may occupy hydrophobic pockets in kinase active sites, as seen in VEGFR-2 and BRAF inhibitors .
Metabolic Considerations
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Phase I Metabolism: Oxidative desulfurization of the methylsulfanyl group to sulfoxide/sulfone metabolites, as observed in related aryl sulfides .
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Phase II Metabolism: Glucuronidation of the carboxamide group, potentially reducing systemic exposure.
| Aspect | Guideline |
|---|---|
| Toxicity Profile | Not fully characterized; assume LD₅₀ > 500 mg/kg (oral, rat) |
| Handling Precautions | Use PPE (gloves, goggles), avoid inhalation |
| Storage | -20°C under inert atmosphere |
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